Holmium(III)-dpm

Description

Properties

IUPAC Name |

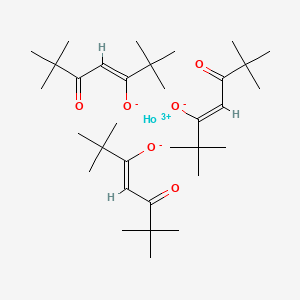

holmium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNBYURALNPFHU-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ho+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ho+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57HoO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vacuum Sublimation

Ho(dpm)₃ is sublimed at 120–150°C under 10⁻³ Torr to achieve ultrahigh purity (>99.9%) for thin-film deposition. This method removes residual solvents and unreacted ligands.

Analytical Validation

-

Elemental Analysis : Confirms stoichiometry (C: 54.8%, H: 8.3%, Ho: 22.7%).

-

IR Spectroscopy : Peaks at 1590 cm⁻¹ (C=O stretching) and 1530 cm⁻¹ (C–C vibration) confirm ligand coordination.

-

X-ray Diffraction (XRD) : Monoclinic crystal structure with space group P2₁/c and Ho–O bond lengths of 2.35–2.40 Å.

Challenges and Optimizations

Hygroscopicity Mitigation

Ho(dpm)₃ is hygroscopic, requiring storage in anhydrous conditions. Silica gel desiccants or argon-filled gloveboxes are recommended.

Ligand Degradation

Prolonged heating above 180°C causes ligand decomposition. Thermal stability is enhanced by:

-

Using sterically hindered solvents (e.g., mesitylene).

Industrial-Scale Production

Ereztech’s patented process scales the synthesis to kilogram quantities using continuous flow reactors:

-

Continuous Mixing : HoCl₃ and Hdpm solutions are fed into a reactor at 80°C.

-

In-line Filtration : Removes unreacted solids.

-

Automated Crystallization : Yields 98% pure Ho(dpm)₃ with a throughput of 5 kg/day.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: Holmium(III)-dpm undergoes various chemical reactions, including:

Oxidation: Holmium(III) can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to lower oxidation states, although this is less common.

Substitution: Ligand substitution reactions can occur, where the dipivaloylmethane ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve substitution.

Major Products Formed:

Oxidation: Higher oxidation state complexes of holmium.

Reduction: Lower oxidation state complexes.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Holmium(III)-dpm has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its therapeutic properties, including its use in targeted drug delivery systems.

Industry: Utilized in the development of advanced materials, such as single-molecule magnets and optical thermometers.

Mechanism of Action

The mechanism of action of Holmium(III)-dpm involves its interaction with molecular targets through coordination chemistry. The holmium ion can form stable complexes with various ligands, influencing the electronic and magnetic properties of the compound. These interactions can modulate the behavior of the compound in different environments, making it useful for applications in catalysis, imaging, and materials science.

Comparison with Similar Compounds

Key Observations :

- Ligand Effects: The bulky dpm ligands in Holmium(III)-dpm enhance solubility in nonpolar solvents compared to inorganic salts like HoCl₃ or Ho₂O₃, which are water-soluble .

- Coordination Number : Holmium(III)-dpm has a lower coordination number (6) than the Ho-DTPA complex (9), affecting reactivity and magnetic properties .

Magnetic and Spectroscopic Properties

Key Observations :

- Magnetic Behavior : All Ho³⁺ compounds exhibit high magnetic moments (~10.6 μB), but ligand fields in Holmium(III)-dpm may cause slight deviations . The Ho-DTPA complex shows single-ion magnet behavior due to its rigid ligand framework .

- Fluorescence: Holmium(III)-dpm exhibits weak purple fluorescence under UV-A, a feature absent in inorganic Ho compounds .

Thermal and Chemical Stability

- Holmium(III)-dpm : Decomposes above 200°C, making it suitable for low-temperature CVD processes. The dpm ligands resist hydrolysis in moist air due to steric shielding .

- HoCl₃·6H₂O : Hygroscopic and prone to hydrolysis in aqueous solutions, forming Ho(OH)₃ precipitates at pH > 4 .

- Ho₂O₃ : Extremely stable (melting point ~2415°C), used in high-temperature applications like laser ceramics .

Key Observations :

- Holmium(III)-dpm vs. HoCl₃: While both serve as catalysts, the former’s organic solubility makes it preferable in non-aqueous reactions .

- Doped Materials : Ho³⁺ doping in Fe₃O₄ introduces lattice strain, enhancing magnetic anisotropy for hyperthermia therapy .

Q & A

Q. How can researchers design experiments to address contradictory findings in Holmium(III)-dpm toxicity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.